1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Overview
Description
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of indene, a bicyclic hydrocarbon, and contains an amine group, making it a candidate for various chemical and biological studies.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Medicine: Research is ongoing to explore its use in treating various medical conditions, including its potential as an anti-inflammatory or analgesic agent.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:
Indene Derivation: The starting material, indene, undergoes a series of reactions to introduce the desired functional groups.
Amination: The indene derivative is then subjected to amination, where an amine group is introduced to the molecule.
Methylation: The amine group is further methylated to form the final compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized indene derivatives, reduced amine derivatives, and substituted indene compounds.
Mechanism of Action
The mechanism by which 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The amine group plays a crucial role in binding to receptors and enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indenol: A related compound with similar structural features but different functional groups.
Indenamine: Another indene derivative with an amine group but different substitution patterns.
Uniqueness: 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its stability and solubility compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10;/h3-6,10H,7-9,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBROBVXHCOSKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034457-07-2 | |
Record name | 1H-Indene-2-ethanamine, 2,3-dihydro-α,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034457-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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